molecular formula C7H6N2O2S B2558582 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 123260-26-4

3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2558582
CAS No.: 123260-26-4
M. Wt: 182.2
InChI Key: LKBXFZMPEOSZQK-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 123260-26-4) is a conformationally restricted heterocyclic compound that serves as a versatile, intermediate scaffold in medicinal chemistry and drug discovery research. This compound is part of the thienopyrimidinedione family, a class of molecules recognized for their broad bioactivity and structural resemblance to natural purine bases . In scientific studies, the core thieno[3,2-d]pyrimidinone structure has been strategically designed and utilized as a rigidified analogue in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . This enzyme is a significant target for the treatment of osteoporosis, as it inactivates potent sex hormones like estradiol and testosterone, and its inhibition presents a promising therapeutic approach for improving bone quality . Furthermore, related thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent in vitro antibacterial activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) and vancomycin-resistant enterococci (VRE), with some analogues showing low cytotoxicity and high therapeutic indices . The scaffold has also been investigated for its antiplasmodial properties against Plasmodium falciparum , the parasite responsible for malaria, highlighting its potential in infectious disease research . Researchers value this compound for its utility in structure-activity relationship (SAR) studies and as a key synthetic intermediate for generating novel bioactive molecules targeting a range of diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXFZMPEOSZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

  • Antimicrobial Activity : Research has indicated that 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits antimicrobial properties by inhibiting bacterial DNA synthesis. This makes it a candidate for developing new antibiotics.
  • Antitubercular Agent : Studies have shown its potential effectiveness against Mycobacterium tuberculosis, suggesting it could be part of new treatment regimens for tuberculosis.

Medicine

  • Anti-inflammatory Properties : Ongoing research is investigating its role in reducing inflammation, which could lead to applications in treating chronic inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines (e.g., A549, HeLa). Its mechanism of action involves interference with cellular pathways critical for cancer cell survival.

Industrial Applications

  • Material Development : The compound is being evaluated for its use in developing new materials due to its unique chemical properties. This includes applications in polymers and coatings.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious bacteriaInhibition of DNA synthesis
AntitubercularMycobacterium tuberculosisGrowth inhibition
CytotoxicityA549 (lung cancer)IC50 = 1.06 μM
HeLa (cervical cancer)IC50 = 1.23 μM
MCF-7 (breast cancer)IC50 = 2.73 μM

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating strong potential for further development into anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against a range of pathogens. It was found to effectively inhibit bacterial growth by targeting DNA replication processes, making it a promising candidate for antibiotic development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Thieno/Pyrido-Pyrimidine-dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity Highlights
3-Methylthieno[3,2-d]pyrimidine-2,4-dione C₇H₆N₂O₂S 182.2 Methyl at C3 Not reported Structural analog for drug design
3-Phenylthieno[3,2-d]pyrimidine-2,4-dione C₁₂H₈N₂O₂S 244.27 Phenyl at C3 Not reported Antimicrobial (vs. Staphylococcus aureus)
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione C₁₂H₆F₂N₂O₂S 280.25 2,4-Difluorophenyl at C3 Not reported Potential herbicide target
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione C₉H₉N₃O₂ 191.19 Methyl at N1 and N3 246 Herbicidal activity (PPO inhibition)

Key Observations :

  • Ring System Differences: Pyrido[3,2-d]pyrimidine-diones (e.g., 1,3-dimethyl derivative) lack the sulfur atom in the fused ring, altering electronic properties and bioactivity profiles compared to thieno analogs .

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • 3-Phenylthieno[3,2-d]pyrimidine-dione: Exhibits potent activity against Staphylococcus aureus (MIC < 1 μg/mL), surpassing reference drugs like metronidazole. Activity diminishes with alkylation at N1, suggesting the free N-H group is critical for binding .
  • 3-Methylthieno[3,2-d]pyrimidine-dione: No direct antimicrobial data are reported, but its structural simplicity may limit broad-spectrum activity compared to phenyl-substituted analogs .

Herbicidal Activity

  • Pyrido[3,2-d]pyrimidine-diones: Derivatives like 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidine-dione inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Molecular docking shows π–π interactions with flavin adenine dinucleotide (FAD) and hydrogen bonds with Arg98 and Thr176 residues .
  • Thieno[3,2-d]pyrimidine-diones: Limited herbicidal data exist, but fluorophenyl-substituted analogs (e.g., 3-(2,4-difluorophenyl)) are hypothesized to target similar pathways due to structural similarities .

Key Differences :

  • Thieno Derivatives: Require multi-step synthesis involving oxazine intermediates and subsequent alkylation .
  • Pyrido Derivatives : Often synthesized via one-pot reactions with aldehydes, leveraging FMO (Frontier Molecular Orbital) interactions for regioselectivity .

Biological Activity

3-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. Its structure includes a thieno ring fused to a pyrimidine system, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H6N2O2S
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 35265-81-7
  • PubChem CID : 10352317

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thieno and pyrimidine derivatives. The synthesis pathways often utilize reagents such as urea and various alkylating agents to introduce the methyl group and other substituents.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. For instance, compounds synthesized based on this scaffold showed significant inhibition against various pathogens, including bacteria and fungi.

CompoundTarget PathogenInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundC. albicans20

These results indicate that the compound’s structure may enhance its interaction with microbial targets.

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: A431 Vulvar Carcinoma Cells
A study evaluated the effects of this compound on A431 cells:

  • Concentration : 10 µM
  • Cell Viability Reduction : 60% after 48 hours

The compound was found to activate caspase pathways leading to programmed cell death.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example:

  • Angiotensin-Converting Enzyme (ACE) : Compounds derived from thieno[3,2-d]pyrimidines have shown promising ACE inhibitory activity which is crucial in managing hypertension.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation into DNA strands.
  • Enzyme Inhibition : Interaction with key enzymes alters metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : Key synthetic routes involve:

  • Alkylation : Reacting the parent compound with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base. For example, alkylation at position 1 with 4-methylbenzyl chloride yields derivatives with retained antimicrobial activity .
  • Cyclocondensation : Using thiourea or thioacetamide in acetic acid to form thiazole-containing derivatives, as seen in the synthesis of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives .
  • Crystallization : Recrystallization from water or ethanol to obtain pure compounds, with hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing crystal structures .

Q. How are structural and purity characteristics validated for these compounds?

  • Methodological Answer :

  • 1H/13C NMR : Thiazole protons appear at 7.57–7.62 ppm, methylene groups at 4.78–5.21 ppm (benzyl-substituted) or 9.68–10.41 ppm (NH protons in acetamide derivatives) .
  • LCMS/HPLC : Retention times and molecular ion peaks (e.g., [M+H]+) confirm molecular weight and purity. For example, C18 columns with a 25-minute analytical cycle are used .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are calculated and matched with experimental values (e.g., C: 63.27%, H: 3.16% for chlorobenzylidene derivatives) .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans using disk diffusion or broth microdilution. The parent compound exhibits higher activity against S. aureus (compared to Metronidazole and Streptomycin) but reduced efficacy upon alkylation .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to establish selectivity indices before advancing to in vivo studies .

Advanced Research Questions

Q. How do structural modifications at position 1 influence biological activity and pharmacokinetic properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Alkylation at position 1 (e.g., with 4-methylbenzyl or acetamide groups) reduces antimicrobial activity compared to the unsubstituted parent compound. However, the 4-methylbenzyl derivative retains moderate activity against Candida albicans .
  • Lipophilicity Optimization : LogP calculations and solubility assays guide the introduction of polar groups (e.g., acetamide) to improve bioavailability .

Q. What computational strategies are used to predict target interactions and optimize derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulated binding to targets like eukaryotic elongation factor-2 kinase (eEF-2K) or HIV-1 capsid proteins using AutoDock Vina. For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives are docked to identify hydrogen bonding with catalytic residues .
  • QSAR Modeling : Quantitative structure-activity relationship models correlate electronic properties (e.g., nitro substituents) with lumazine synthase inhibition (Ki = 3.7 µM for optimized nitro-styryl derivatives) .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : IC50/EC50 values are compared across multiple assays to rule out false positives. For instance, alkylated derivatives may show reduced activity due to steric hindrance despite similar in vitro binding .
  • Metabolic Stability Testing : Microsomal assays identify rapid degradation of certain substituents (e.g., benzyl groups), explaining discrepancies between in vitro and in vivo results .

Q. What advanced applications exist for thieno[3,2-d]pyrimidine-2,4-dione scaffolds beyond antimicrobial activity?

  • Methodological Answer :

  • Molecular Probes : Bifacial nucleosides derived from pyrimido[4,5-d]pyrimidine-dione mimic both thymine and adenine, enabling stable duplex formation in DNA oligonucleotides .
  • Enzyme Inhibitors : Derivatives like (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione inhibit Mycobacterium tuberculosis lumazine synthase (Ki = 3.7 µM), validated via high-throughput screening .

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